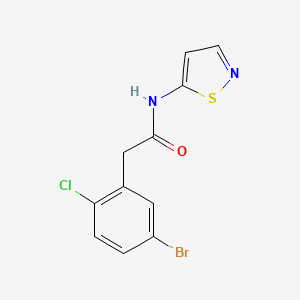![molecular formula C18H16BrFN4O B7431877 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells. It has also been investigated for its antiviral properties, as it inhibits the replication of viruses. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and replication. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses by interfering with viral protein synthesis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol in lab experiments is its potential for use as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol. One direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the investigation of its potential use in combination with other drugs for enhanced anticancer or antiviral activity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol involves a series of chemical reactions. The starting materials are 2-bromobenzaldehyde, 3-fluoroaniline, and cyanuric chloride. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification and characterization.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4O/c19-15-7-2-1-6-14(15)16(8-9-25)23-18-22-11-21-17(24-18)12-4-3-5-13(20)10-12/h1-7,10-11,16,25H,8-9H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQTRQXZPGPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NC2=NC=NC(=N2)C3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)